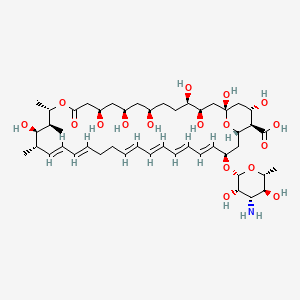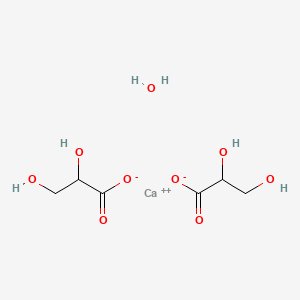
disodium;1,3-dihydroxypropan-2-yl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;1,3-dihydroxypropan-2-yl phosphate is a chemical compound with the molecular formula C3H9Na2O6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of hydrogels and scaffolds, which have applications in tissue engineering and cell growth.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1,3-dihydroxypropan-2-yl phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H8O3+H3PO4+2NaOH→C3H9Na2O6P+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Disodium;1,3-dihydroxypropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other glycerol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycerol phosphate derivatives, which have different applications in scientific research and industry.
科学的研究の応用
Disodium;1,3-dihydroxypropan-2-yl phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: The compound is utilized in the preparation of hydrogels and scaffolds for tissue engineering and cell growth.
Medicine: It serves as a phosphatase inhibitor, promoting bone matrix mineralization and modulating bone cell metabolic activity.
Industry: The compound is used as an additive in isolation mediums, providing phosphate ions for various industrial processes.
作用機序
The mechanism of action of disodium;1,3-dihydroxypropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a phosphate group donor, facilitating the phosphorylation of proteins and other molecules. This process is crucial for various cellular functions, including signal transduction and metabolic regulation.
類似化合物との比較
Disodium;1,3-dihydroxypropan-2-yl phosphate can be compared with other similar compounds such as:
Sodium beta-glycerophosphate: Both compounds are used as phosphate donors in biological systems, but this compound has unique properties that make it more suitable for certain applications.
Glycerol-2-phosphate: This compound is also used in tissue engineering and cell growth, but it differs in its chemical structure and specific applications.
特性
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCPPOOQICIRJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7802563.png)
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)


![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)






